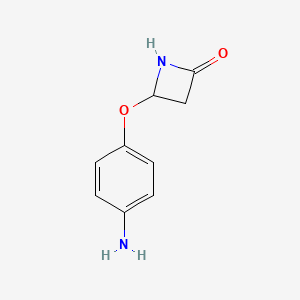

4-(4-Aminophenoxy)azetidin-2-one

CAS No.: 1909336-73-7

Cat. No.: VC6166323

Molecular Formula: C9H10N2O2

Molecular Weight: 178.191

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909336-73-7 |

|---|---|

| Molecular Formula | C9H10N2O2 |

| Molecular Weight | 178.191 |

| IUPAC Name | 4-(4-aminophenoxy)azetidin-2-one |

| Standard InChI | InChI=1S/C9H10N2O2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) |

| Standard InChI Key | ZKZVRHVCOSTRLM-UHFFFAOYSA-N |

| SMILES | C1C(NC1=O)OC2=CC=C(C=C2)N |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 4-(4-aminophenoxy)azetidin-2-one, reflects its core structure:

-

Azetidin-2-one backbone: A strained four-membered lactam ring with a ketone group at C2.

-

4-Aminophenoxy substituent: A para-aminophenyl ether group attached to the C4 position of the lactam ring.

Molecular Formula: C₉H₁₀N₂O₂

Molecular Weight: 178.19 g/mol

Key Structural Features:

-

The para-aminophenoxy group introduces electron-donating effects via the amino group, potentially enhancing reactivity at the lactam carbonyl .

-

Steric strain from the fused aromatic system may influence ring-opening reactions critical to biological activity .

Synthetic Methodologies

While no direct synthesis reports for 4-(4-aminophenoxy)azetidin-2-one exist, analogous compounds suggest viable routes:

Nucleophilic Substitution

The synthesis of 4-(2-aminophenoxy)azetidin-2-one involves reacting 2-aminophenol with 4-chloroazetidin-2-one under basic conditions. Adapting this method:

-

Precursor Preparation: 4-Chloroazetidin-2-one reacts with 4-aminophenol in anhydrous tetrahydrofuran (THF).

-

Base Selection: Potassium carbonate or triethylamine facilitates deprotonation of the phenolic hydroxyl group .

-

Reaction Optimization: Elevated temperatures (60–80°C) and 12–24-hour reaction times improve yields .

Critical Challenges:

-

Competing reactions at the amino group require protective strategies (e.g., Boc-protection) .

-

Steric hindrance from the para-substituted aromatic ring may reduce reaction efficiency compared to ortho-substituted analogs.

Physicochemical Properties

Spectroscopic Data (Inferred):

-

IR: Lactam carbonyl stretch at ~1680 cm⁻¹; N–H stretches at ~3300 cm⁻¹ .

-

¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), azetidinone ring protons (δ 3.5–4.5 ppm) .

Biological Activity and Mechanisms

Anticancer Applications

Azetidinones with aromatic substituents demonstrate HDAC inhibition:

-

Histone Deacetylase (HDAC) Inhibition: 4-Phenylazetidin-2-one derivatives alter acetylation patterns, inducing apoptosis in cancer cells.

-

Structure-Activity Relationship (SAR): Para-substituted electron-donating groups improve target affinity compared to meta-substituted analogs .

Comparative Analysis with Analogous Compounds

Notable Trends:

-

Para-substituted amino groups improve solubility but may reduce membrane penetration compared to halogenated analogs .

-

Ring strain in azetidinones correlates with enhanced reactivity but lower in vivo stability .

Future Directions and Applications

Drug Development

-

Antibiotic Resistance: Structural modifications to the β-lactam ring could bypass β-lactamase-mediated resistance .

-

Targeted Therapies: Conjugation with tumor-specific ligands (e.g., folate) may enhance anticancer specificity .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume